Salazinic acid - 521-39-1

Salazinic acid

Catalog Number: EVT-281503
CAS Number: 521-39-1
Molecular Formula: C18H12O10
Molecular Weight: 388.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Salazinic acid is a naturally occurring depsidone, a class of compounds characterized by a unique seven-membered lactone ring linking two phenolic rings []. It is primarily found in lichens, symbiotic organisms composed of a fungus (mycobiont) and an alga or cyanobacterium (photobiont) [, , , , , , , ]. Lichens belonging to the genera Parmotrema, Ramalina, Usnea, and Heterodermia are particularly rich sources of salazinic acid [, , , , , , , , ].

In scientific research, salazinic acid has garnered significant attention for its diverse biological activities, including antioxidant, antibacterial, anticancer, anti-diabetic, and enzyme inhibitory properties [, , , , , , , , , , ]. Its presence in lichens, coupled with its biological potential, makes salazinic acid an intriguing subject for further investigation in various fields, including medicine, pharmacology, and biotechnology.

Source

Salazinic acid is predominantly sourced from lichen species, which are symbiotic associations between fungi and photosynthetic organisms. Notably, it has been isolated from Pseudevernia furfuracea and Hypotrachyna revoluta. The extraction of salazinic acid typically involves solvent extraction methods, followed by chromatographic techniques for purification .

Classification

In terms of classification, salazinic acid falls under the category of secondary metabolites, specifically within the group of polyketides. Its structure is characterized by multiple aromatic rings and hydroxyl groups, contributing to its biological activity .

Synthesis Analysis

Methods

The synthesis of salazinic acid can be achieved through various methods, including:

  • Extraction from Lichens: The most common method involves extracting the compound from lichen biomass using organic solvents such as acetone or methanol. This process typically includes maceration followed by liquid-liquid extraction or solid-phase extraction techniques.
  • Chemical Synthesis: While natural extraction remains predominant, some studies have explored synthetic routes to produce salazinic acid. These methods often involve multi-step organic synthesis processes that utilize starting materials derived from simpler organic compounds.

Technical Details

The extraction process may involve the use of high-performance liquid chromatography (HPLC) for the separation and quantification of salazinic acid from complex mixtures. Advanced techniques like ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are employed to ensure purity and identify other co-extracted metabolites .

Molecular Structure Analysis

Structure

Salazinic acid features a complex molecular structure comprising multiple hydroxyl groups and aromatic rings. Its structural formula can be represented as follows:

Salazinic Acid C18H11O10\text{Salazinic Acid }C_{18}H_{11}O_{10}

The arrangement of atoms includes two aromatic rings connected by a carbon chain with various functional groups that enhance its biological activity.

Data

  • Molecular Weight: 387.0352 g/mol
  • Chemical Formula: C18H11O10C_{18}H_{11}O_{10}
  • Retention Time in HPLC: Approximately 6.5 minutes under specific chromatographic conditions .
Chemical Reactions Analysis

Reactions

Salazinic acid undergoes various chemical reactions that can alter its structure and properties:

  • Hydrolysis: Salazinic acid can be hydrolyzed under acidic or basic conditions to yield simpler phenolic compounds.
  • Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions, which can lead to the formation of quinones or other oxidized derivatives.

Technical Details

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are utilized to study these reactions, providing insights into the stability and reactivity of salazinic acid in different environments .

Mechanism of Action

Process

Salazinic acid exhibits several mechanisms of action that contribute to its biological effects:

  • Antioxidant Activity: It scavenges free radicals due to its phenolic hydroxyl groups, thereby mitigating oxidative stress.
  • Enzyme Inhibition: Salazinic acid has been shown to inhibit enzymes such as dipeptidyl peptidase IV and alpha-glucosidase, which are involved in carbohydrate metabolism. This inhibition contributes to its potential antidiabetic effects .

Data

Studies have demonstrated that salazinic acid significantly lowers enzyme activity with IC50 values in the nanomolar range for various targets, indicating potent biological activity against oxidative stress and metabolic disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Salazinic acid typically appears as a yellowish crystalline solid.
  • Solubility: It is soluble in polar organic solvents like methanol and acetone but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Salazinic acid is relatively stable under ambient conditions but may degrade upon prolonged exposure to light or heat.
  • pH Sensitivity: Its solubility and reactivity can vary significantly with changes in pH.

Relevant data on the physical properties indicate that salazinic acid maintains stability across a range of temperatures but should be stored away from light to prevent degradation .

Applications

Scientific Uses

Salazinic acid has several important applications in scientific research:

  • Pharmacological Research: Due to its diverse biological activities, it is studied for potential therapeutic applications in treating diabetes, inflammation, and oxidative stress-related diseases.
  • Natural Product Chemistry: Salazinic acid serves as a model compound for investigating secondary metabolites derived from lichens.
  • Biochemical Studies: Its role as an enzyme inhibitor makes it valuable for studying metabolic pathways and developing new pharmacological agents .
Biosynthetic Pathways and Metabolic Engineering of Salazinic Acid

Acetyl-Polymalonyl Pathway Elucidation in Lichen Symbionts

Salazinic acid originates from the acetyl-polymalonyl pathway, a specialized polyketide biosynthesis route utilizing acetyl-CoA and malonyl-CoA building blocks. In lichen-forming fungi, this pathway operates through coordinated action of:

  • Non-reducing polyketide synthases (NR-PKSs): These iterative megasynthases assemble the phenolic backbone via sequential decarboxylative Claisen condensations. The NR-PKS contains core domains: keto-synthase (KS), acyl-transferase (AT), product template (PT), acyl carrier protein (ACP), and thioesterase (TE) [3].
  • Metabolite-specific fatty acid synthases (FASs): These provide starter units (C4–C8 acyl chains) for the PKS, determining side-chain length in orcinol-type depsides. Genomic analyses of Pseudevernia furfuracea revealed FAS homologs colocalized with PKS genes in biosynthetic gene clusters (BGCs), notably PF33-1_006185 – identified as the candidate cluster for salazinic acid precursors [3].
  • Cytochrome P450 oxidases (Cyt P450s): Positioned downstream, these introduce oxygen bridges essential for depsidone formation [3] [6].

Comparative genomics confirmed BGC conservation across chemotypes producing salazinic acid or its precursors. The core pathway initiates with synthesis of orsellinic acid derivatives, which undergo dimerization and oxidative cyclization [3] [8].

Table 1: Core Enzymatic Components in Salazinic Acid Biosynthesis

Gene/EnzymeFunctionLocalization
NR-PKSBackbone assembly via malonyl-CoA elongationBGC (e.g., PF33-1_006185)
Metabolite FASProvides C4–C8 starter units for side-chain formationAdjacent to PKS in BGC
Cyt P450 oxidaseCatalyzes ether bridge formation for depsidone ring closureBGC
MethyltransferasesIntroduces methyl groups on aromatic ringsBGC/flanking regions
Regulatory proteinsModulates expression under osmotic stressUpstream of BGC

Mycobiont-Specific Enzymatic Cascades for Depsidone Formation

The transition from depside intermediates to depsidones requires mycobiont-exclusive enzymatic cascades:

  • Dimerization: NR-PKS catalyzes ester linkage formation between two orsellinic acid derivatives via dual ACP domains, generating a depside scaffold (e.g., 4-O-demethylbarbatic acid) [3] [6].
  • Oxidative Coupling: A Cyt P450 introduces an ether bridge between the depside’s aromatic rings, creating the characteristic seven-membered depsidone core. This step remains oxygen-dependent and occurs only in functionally intact mycobionts [3] [8].
  • Side-Chain Modifications:
  • Oxidation: Aldehyde group formation at C11 (salazinic acid’s defining feature) via regioselective hydroxylation.
  • Lactonization: Spontaneous cyclization forms the fused lactone ring [6] [10].

Heterologous expression of P. furfuracea’s NR-PKS in yeast produced lecanoric acid (a depside), not salazinic acid, confirming auxiliary mycobiont enzymes are indispensable for depsidone formation [3]. Molecular docking confirms steric constraints in the Cyt P450 active site drive regioselective coupling [5].

Environmental Modulation of Precursor Flux in 4-O-Demethylbarbatic Acid Conversion

The shunting of precursors toward salazinic acid is dynamically regulated by environmental cues:

  • Osmotic Stress: Elevated sucrose (≥5% w/v) in Ramalina siliquosa cultures enhanced conversion of 4-O-demethylbarbatic acid to salazinic acid by 8.3-fold. This correlates with increased osmolality activating dehydration/oxidation steps [6].
  • Altitude/UV Exposure: Lichens at high altitudes (>2500m) exhibit 2.1–3.5× higher salazinic acid content. UV-B radiation upregulates photoprotective polyketide pathways, while oxidative stress induces precursor oxidation [6] [7].
  • Substrate Availability: Lichens on nutrient-poor siliceous rocks show 40% higher salazinic acid yield than those on calcareous substrates, suggesting metabolic rechanneling under nutrient limitation [7].

HPLC analyses of Hypotrachyna chemotypes confirmed salazinic acid accumulation inversely correlates with precursor abundance under abiotic stress, indicating flux redirection toward depsidone completion [5].

Table 2: Environmental Modulators of Salazinic Acid Biosynthesis

FactorCondition TestedEffect on Salazinic AcidProposed Mechanism
Osmotic stress5–10% sucrose in culture medium↑ 8.3-fold vs. controlEnhanced precursor oxidation
UV-B exposure280–315 nm, 2.4 W/m² for 48h↑ 2.8-foldROS-induced P450 activation
Altitude>2500m vs. <500m↑ 3.5-foldCombined UV/cold stress response
Rock substrateSiliceous vs. calcareous↑ 40%Nutrient limitation-induced diversion
Temperature25°C vs. 15°C↑ 2.1-fold at higher temperatureThermodependent enzyme kinetics

Genetic Regulation of Osmotic Stress-Induced Biosynthetic Upregulation

Osmolarity triggers transcriptional reprogramming via:

  • bZIP Transcription Factors: Homologs of Aspergillus osmotic response factors (e.g., Atf1) bind promoter elements upstream of salazinic acid BGCs. RNAi knockdown reduced salazinic acid yield by 92% under high sucrose [6].
  • Epigenetic Modifiers: Histone methyltransferases (e.g., lle1) promote open chromatin states at BGC loci during hyperosmotic stress. Chromatin immunoprecipitation confirmed H3K4me3 marks enrichment at PKS promoters [3].
  • Two-Phase Induction Model:
  • Acute phase (0–24h post-stress): MAPK signaling rapidly activates existing transcription factors (TFs).
  • Sustained phase (24–72h): De novo synthesis of TFs and epigenetic modifiers amplifies BGC expression [6] [9].

Metatranscriptomics of P. furfuracea chemotypes revealed 11 co-expressed genes within the salazinic acid BGC showing 14.7-fold upregulation under osmotic stress versus controls. This coordinated induction confirms tight genetic regulation of the pathway [3].

Table 3: Genetic Regulators of Salazinic Acid Biosynthesis Under Osmotic Stress

Regulatory ElementFunctionKnockdown Phenotype
bZIP TF (Atf1-like)Binds osmotic response elements (OREs) in BGC promoters92% reduced salazinic acid production
Histone methyltransferase lle1Deposits H3K4me3 activation marks at BGC lociDisrupted chromatin accessibility
MAP kinase Pbs2Phosphorylates bZIP TFs upon osmotic sensingDelayed transcriptional response
ABC transporter SalTEffluxes salazinic acid; feedback-inhibits biosynthesis40% intracellular metabolite accumulation

Properties

CAS Number

521-39-1

Product Name

Salazinic acid

IUPAC Name

5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde

Molecular Formula

C18H12O10

Molecular Weight

388.3 g/mol

InChI

InChI=1S/C18H12O10/c1-5-2-8(21)6(3-19)13-9(5)16(23)27-14-7(4-20)12(22)10-11(15(14)26-13)18(25)28-17(10)24/h2-3,18,20-22,25H,4H2,1H3

InChI Key

QQTKVXCQLZIJPP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3CO)O)C(=O)OC4O)C=O)O

Solubility

Soluble in DMSO

Synonyms

Salazinic acid; NSC 87509; NSC87509; NSC-87509; Salacinic acid;

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3CO)O)C(=O)OC4O)C=O)O

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